molecular formula C16H20N2O6 B2499167 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide CAS No. 1351607-49-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide

Cat. No.: B2499167
CAS No.: 1351607-49-2
M. Wt: 336.344
InChI Key: ZRUDROODUWEHDO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C16H20N2O6 and its molecular weight is 336.344. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory properties, cytotoxicity against cancer cells, and possible mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The benzodioxin moiety is particularly significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC13H17N3O3
Molecular Weight251.29 g/mol
SolubilitySoluble in DMSO and DMF

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of derivatives related to this compound. For instance, compounds derived from the benzodioxin structure have shown significant inhibition against key enzymes involved in metabolic disorders:

  • α-Glucosidase Inhibition : This enzyme is critical in carbohydrate metabolism and is a target for Type 2 diabetes treatment. Compounds similar to the target compound exhibited IC50 values ranging from 40 to 52 μM, indicating moderate inhibitory activity .
  • Acetylcholinesterase Inhibition : Relevant for Alzheimer's disease (AD) treatment, some derivatives displayed promising inhibition rates, suggesting potential neuroprotective effects .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound were evaluated against various cancer cell lines. The following findings were reported:

  • HeLa Cells : The compound exhibited cytotoxicity with an IC50 value of 10.46 ± 0.82 μM/mL, demonstrating significant activity compared to standard chemotherapeutics like cisplatin .
  • Selectivity : The selectivity index for MRC-5 normal cells was noted to be much higher than that for HeLa cells, indicating a favorable therapeutic window .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The structural features allow for effective binding to enzyme active sites, leading to competitive inhibition.
  • DNA Intercalation : Some studies indicated that related compounds can intercalate DNA, disrupting replication and transcription processes .
  • Signal Transduction Modulation : The interaction with various receptors may alter signaling pathways involved in cell proliferation and apoptosis.

Case Studies

A few notable case studies provide insight into the practical applications of this compound:

  • Diabetes Treatment : In vivo studies demonstrated that derivatives effectively lowered blood glucose levels in diabetic models by inhibiting α-glucosidase activity .
  • Cancer Therapy : Clinical trials are ongoing to evaluate the efficacy of benzodioxin derivatives in combination therapies for various cancers .

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxyoxan-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6/c19-14(17-10-16(21)3-5-22-6-4-16)15(20)18-11-1-2-12-13(9-11)24-8-7-23-12/h1-2,9,21H,3-8,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUDROODUWEHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.